N-(1H-indol-6-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
“N-(1H-indol-6-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-indol-6-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Phthalazinone Moiety: The phthalazinone ring can be synthesized by cyclization of hydrazine derivatives with phthalic anhydride.
Coupling Reaction: The final step involves coupling the indole ring with the phthalazinone moiety through an acylation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the phthalazinone moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the acetamide group, using nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced derivatives of the phthalazinone moiety.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N-(1H-indol-6-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Phthalazinone derivatives: Compounds with a similar phthalazinone moiety, known for their diverse biological activities.
Uniqueness
“N-(1H-indol-6-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” is unique due to its combined indole and phthalazinone structure, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H14N4O2 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-14-6-5-12-7-8-19-16(12)9-14)11-22-18(24)15-4-2-1-3-13(15)10-20-22/h1-10,19H,11H2,(H,21,23) |
InChI Key |
SLOOLEPYXYSNOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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